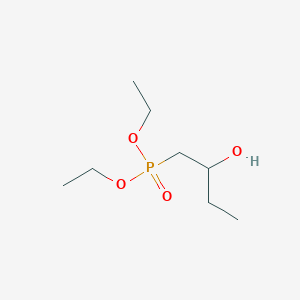

Diethyl 2-hydroxybutylphosphonate

Description

Significance of α-Hydroxyphosphonates in Academic Research

α-Hydroxyphosphonates are a class of organophosphorus compounds that have garnered considerable attention in academic research due to their diverse biological activities and their utility as versatile synthetic intermediates. tandfonline.comnih.govresearchgate.net Their structural similarity to α-amino acids and α-hydroxy carboxylic acids allows them to act as enzyme inhibitors, a property that is extensively explored in medicinal chemistry. tandfonline.comresearchgate.net

The research interest in α-hydroxyphosphonates stems from their potential applications as:

Enzyme inhibitors: Their ability to mimic transition states of enzymatic reactions makes them valuable targets for drug design. tandfonline.comnih.gov

Antibacterial and antifungal agents: Certain α-hydroxyphosphonates have demonstrated efficacy against various microbial strains. nih.govresearchgate.net

Herbicides and pesticides: The biological activity of these compounds extends to agricultural applications. tandfonline.comresearchgate.net

Synthetic building blocks: The hydroxyl group can be easily modified or replaced, allowing for the synthesis of other important classes of compounds such as α-aminophosphonates, α-ketophosphonates, and various phosphate (B84403) esters. mdpi.comnih.govresearchgate.net

The development of "green" and efficient synthetic methods for α-hydroxyphosphonates, often utilizing solvent-free conditions or eco-friendly catalysts, is also a significant area of contemporary research. tandfonline.commdpi.com

Overview of the Chemical Class of Organophosphorus Compounds

Organophosphorus compounds are a broad and diverse class of organic molecules containing at least one carbon-phosphorus bond or a phosphorus atom linked to an organic moiety via an oxygen, sulfur, or nitrogen atom. This class of compounds is integral to various scientific and industrial fields due to their wide range of chemical properties and biological activities. frontiersin.orgtaylorandfrancis.commdpi.com

The history of organophosphorus chemistry dates back to the 19th century. One of the earliest syntheses of an organophosphorus compound that acted as a cholinesterase inhibitor was that of tetraethyl pyrophosphate (TEPP) in 1854 by Philippe de Clermont. mdpi.comnih.gov However, the toxic properties of such compounds were not fully realized until the 1930s. mdpi.com

A pivotal moment in the development of organophosphorus compounds occurred in the 1930s and 1940s, largely through the work of Gerhard Schrader and his team at IG Farben in Germany. researchgate.netwikipedia.org Their research, initially aimed at developing new insecticides, led to the synthesis of approximately 2,000 organophosphorus compounds. researchgate.net This work also resulted in the discovery of highly toxic nerve agents like tabun, sarin, and soman. nih.govresearchgate.net Following World War II, the chemistry of organophosphorus compounds advanced rapidly, leading to the commercialization of pesticides like parathion. researchgate.netwikipedia.org Over the years, research has continued to expand, leading to the development of a vast array of organophosphorus compounds with applications in medicine, materials science, and chemical synthesis. frontiersin.orgresearchgate.net

Interactive Table 2: Key Milestones in Organophosphorus Chemistry

| Year | Event | Significance |

| 1854 | Synthesis of tetraethyl pyrophosphate (TEPP). mdpi.comnih.gov | First synthesis of an organophosphorus cholinesterase inhibitor. mdpi.comresearchgate.net |

| 1930s-1940s | Gerhard Schrader synthesizes ~2,000 organophosphorus compounds. researchgate.net | Led to the development of both pesticides (e.g., parathion) and nerve agents (e.g., tabun, sarin). researchgate.netwikipedia.org |

| Post-WWII | Rapid development and commercialization of organophosphorus pesticides. researchgate.net | Organophosphates became widely used in agriculture. |

| 1952 | Kabachnik-Fields reaction reported. wikipedia.org | A key method for synthesizing α-aminophosphonates. wikipedia.org |

The versatility of the phosphorus atom, which can exist in various oxidation states and coordination environments, gives rise to a vast diversity of organophosphorus compounds. This diversity is reflected in their wide-ranging research applications. frontiersin.orgtaylorandfrancis.com

Key areas of application in research include:

Medicinal Chemistry: Organophosphorus compounds are crucial in drug discovery. rsc.org This includes antiviral agents, anticancer drugs, and bisphosphonates for treating bone disorders. rsc.org Phosphorus-containing analogues of amino acids and peptides are also synthesized to create peptidomimetics with enhanced stability and activity. rsc.org

Agricultural Chemistry: They are extensively used as insecticides, herbicides, and fungicides. taylorandfrancis.commdpi.comresearchgate.net Research focuses on developing more selective and less environmentally persistent agents.

Organic Synthesis: Phosphonates are widely used as reagents in reactions like the Horner-Wadsworth-Emmons reaction for alkene synthesis. frontiersin.org Phosphines are essential ligands in metal-catalyzed cross-coupling reactions. frontiersin.org

Material Science: Due to their fire-retardant properties, organophosphorus compounds are incorporated into polymers to enhance their flame resistance with low toxicity. frontiersin.org They also find use as plasticizers and antioxidants. mdpi.comresearchgate.net

Extraction Chemistry: The high coordination ability of the phosphoryl (P=O) group with metals makes certain organophosphorus compounds effective extractants for metal ions. frontiersin.org

The study of reaction mechanisms, such as the Pudovik and Kabachnik-Fields reactions, continues to be an active area of research, aiming to develop more efficient and selective synthetic methods for these valuable compounds. wikipedia.orgrsc.orgnih.gov

Structure

3D Structure

Properties

CAS No. |

72019-12-6 |

|---|---|

Molecular Formula |

C8H19O4P |

Molecular Weight |

210.21 g/mol |

IUPAC Name |

1-diethoxyphosphorylbutan-2-ol |

InChI |

InChI=1S/C8H19O4P/c1-4-8(9)7-13(10,11-5-2)12-6-3/h8-9H,4-7H2,1-3H3 |

InChI Key |

HHDWGFBRTJYZKM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CP(=O)(OCC)OCC)O |

Origin of Product |

United States |

Chemical Reactivity and Transformations of Diethyl 2 Hydroxybutylphosphonate

Derivatization Reactions of the Hydroxyl Functionality

The hydroxyl group of α-hydroxyphosphonates is a key site for derivatization, allowing for the synthesis of a variety of related compounds.

O-Alkylation and O-Acylation Reactions

The hydroxyl group can be alkylated or acylated to yield α-alkoxy or α-acyloxyphosphonates, respectively. These reactions typically involve the use of alkyl halides or acylating agents like acyl chlorides or anhydrides.

Oxidative Transformations to Ketophosphonates

The reverse of the common synthetic route, the oxidation of the hydroxyl group in α-hydroxyphosphonates, can regenerate the corresponding β-ketophosphonate. This transformation is a key step in understanding the metabolic and chemical stability of these compounds. The biocatalytic reduction of Diethyl 2-oxobutylphosphonate to Diethyl 2-hydroxybutylphosphonate has been a focus of research, highlighting the significance of this oxidative-reductive relationship. rsc.orgnih.gov

Nucleophilic Substitution Reactions

The hydroxyl group can be displaced by various nucleophiles, leading to a range of substituted phosphonates.

Halogenation at the α-Carbon

While not specifically documented for this compound, α-hydroxyphosphonates can undergo halogenation at the α-carbon, typically after conversion of the hydroxyl group to a better leaving group.

Synthesis of α-Aminophosphonates via Substitution

A significant reaction of α-hydroxyphosphonates is their conversion to α-aminophosphonates through nucleophilic substitution of the hydroxyl group by an amine. This is a recognized pathway for the synthesis of these biologically important molecules.

Rearrangement Reactions

Certain α-hydroxyphosphonates are known to undergo rearrangement reactions, such as the Pudovik-Arbuzov rearrangement, under specific conditions. However, there is no specific information in the searched literature to suggest that this compound undergoes such rearrangements.

Base-Catalyzed Rearrangement to Phosphates

Under basic conditions, α-hydroxyphosphonates like this compound can undergo a rearrangement to form the corresponding phosphates. This transformation is a key reaction in organophosphorus chemistry. The reaction is typically promoted by a strong base.

The rearrangement of dialkyl 1-aryl-1-hydroxymethylphosphonates to benzyl (B1604629) phosphates has been studied under phase transfer catalytic conditions. The use of triethylbenzylammonium chloride as a catalyst with cesium carbonate as the base in acetonitrile (B52724) at room temperature has proven effective. researchgate.net

| Reactant | Catalyst | Base | Solvent | Product |

| This compound | Triethylbenzylammonium chloride | Cs2CO3 | Acetonitrile | Corresponding Phosphate (B84403) |

This table illustrates the typical conditions for the base-catalyzed rearrangement.

Phospha-Brook Rearrangement

The phospha-Brook rearrangement is a specific type of mdpi.combeilstein-journals.org-anionic rearrangement involving the migration of a phosphorus group from a carbon atom to an oxygen atom. In the context of this compound, this rearrangement can be initiated by a base, leading to the formation of a phosphate derivative. This reaction is a powerful tool for creating new carbon-phosphorus and carbon-oxygen bonds. mdpi.com

The mechanism involves the deprotonation of the hydroxyl group by a base, followed by the migration of the phosphonate (B1237965) group to the resulting alkoxide. This process is driven by the formation of the thermodynamically more stable P-O bond. Recent developments have shown that this rearrangement can be promoted by various bases, including lithium bis(trimethylsilyl)amide (LiHMDS) and cesium carbonate. mdpi.com

| Base | Key Outcome |

| LiHMDS | Promotes Pudovik addition followed by phospha-Brook rearrangement. mdpi.com |

| Cs2CO3 | Facilitates the rearrangement in the synthesis of peptide substrates. mdpi.com |

| TMG | Catalyzes the rearrangement for the synthesis of enol phosphates. mdpi.com |

This table summarizes the role of different bases in the phospha-Brook rearrangement.

Hydrolysis of Ester Functions to Phosphonic Acids

The ethyl ester groups of this compound can be hydrolyzed to the corresponding phosphonic acid. This transformation is typically carried out under acidic conditions, most commonly using concentrated hydrochloric acid at reflux. beilstein-journals.orgnih.gov The hydrolysis proceeds in a stepwise manner, with the cleavage of the second ester bond being the rate-determining step. nih.gov

The reaction involves the nucleophilic attack of water on the phosphorus center, leading to the cleavage of the P-O-C bond. nih.gov The resulting phosphonic acid can often be isolated after removal of excess acid and water. beilstein-journals.org For sensitive substrates, an alternative two-step method involving treatment with bromotrimethylsilane (B50905) followed by methanolysis or hydrolysis is employed to avoid harsh acidic conditions. beilstein-journals.orgd-nb.info

| Hydrolysis Method | Reagents | Conditions | Key Features |

| Acidic Hydrolysis | Concentrated HCl | Reflux, 1-12 h | General method, excess acid and water removed by distillation. beilstein-journals.org |

| McKenna Procedure | 1. Bromotrimethylsilane 2. Methanol or Water | Two-step sequence | Suitable for substrates sensitive to strong acids. beilstein-journals.orgd-nb.info |

This table outlines the common methods for the hydrolysis of this compound.

Reductive Transformations

While specific details on the reductive transformations of this compound are not extensively documented in the provided search results, general principles of phosphonate reduction can be applied. The phosphonate group is generally stable to many reducing agents. However, under certain conditions, the P=O bond can be reduced.

For instance, the reduction of phosphonates can sometimes be achieved using strong reducing agents like lithium aluminum hydride, although this can also lead to the cleavage of the P-C bond. More selective reductions might be possible using other reagents, but this area requires further specific investigation for this compound. The search results did allude to reductive processes in the context of other phosphonate reactions, such as a diethyl phosphite (B83602) mediated reductive [1 + 4] annulation, but did not provide direct methods for the reduction of the phosphonate group in the title compound. researchgate.net

Mechanistic and Theoretical Investigations

Elucidation of Reaction Mechanisms in α-Hydroxyphosphonate Formation

The synthesis of α-hydroxyphosphonates is most commonly achieved through the addition of a phosphorus-containing nucleophile to a carbonyl compound. mdpi.com The two primary named reactions that describe this transformation are the Pudovik and Abramov reactions. While often used interchangeably, they are distinguished by the nature of the phosphorus reagent. nih.gov

Detailed Mechanistic Studies of Pudovik and Abramov Reactions

The Pudovik reaction involves the addition of a dialkyl phosphite (B83602), such as diethyl phosphite, to an aldehyde or ketone. nih.govnih.gov The reaction is typically base-catalyzed, although acid-catalyzed variations exist. nih.govmdpi.com The generally accepted mechanism, though not experimentally proven in all cases, begins with the deprotonation of the dialkyl phosphite by a base. nih.gov This generates a highly nucleophilic phosphite anion. This anion then attacks the electrophilic carbonyl carbon of the aldehyde (in the case of Diethyl 2-hydroxybutylphosphonate synthesis, butanal), leading to the formation of a tetrahedral intermediate. nih.gov The final step involves the protonation of this intermediate to yield the stable α-hydroxyphosphonate. nih.gov

The Abramov reaction , in contrast, utilizes a trialkyl phosphite as the phosphorus source. nih.govwikipedia.org The mechanism involves the nucleophilic attack of the phosphorus atom on the carbonyl carbon. wikipedia.org This is followed by the transfer of an alkyl group from a phosphorus-bound oxygen to the newly formed alkoxide, resulting in the α-hydroxyphosphonate. nih.gov Acid catalysis can facilitate this reaction by protonating the carbonyl group, thereby increasing its electrophilicity. mdpi.com

| Reaction | Phosphorus Reagent | Catalyst | Key Mechanistic Steps |

| Pudovik Reaction | Dialkyl phosphite | Base (typically) | 1. Deprotonation of dialkyl phosphite. 2. Nucleophilic attack on carbonyl carbon. 3. Protonation of the tetrahedral intermediate. |

| Abramov Reaction | Trialkyl phosphite | Acid (often) | 1. Nucleophilic attack of phosphite on carbonyl carbon. 2. Intramolecular alkyl group transfer. |

Catalytic Cycles and Intermediates

The catalytic cycle in these reactions is a process where the catalyst is regenerated after each reaction sequence. youtube.com In a typical base-catalyzed Pudovik reaction, the base initiates the cycle by deprotonating the dialkyl phosphite. After the formation of the α-hydroxyphosphonate, the catalyst is released and can participate in a new cycle.

Computational Chemistry and Quantum Chemical Studies

Computational and quantum chemical studies have become invaluable tools for understanding the intricate details of reaction mechanisms that are often difficult to probe experimentally.

Simulation of Reaction Pathways and Energy Barriers

Computational simulations allow for the mapping of reaction pathways and the calculation of associated energy barriers. researchgate.netnih.gov For instance, quantum chemical calculations on the triethylamine-catalyzed Pudovik reaction revealed that in the absence of a catalyst, the activation enthalpy is significantly higher. mdpi.com The catalyst, in this case, facilitates the proton transfer from the phosphite to the carbonyl compound, thereby lowering the energy barrier. mdpi.com Such simulations can predict the rate-determining step of a reaction. For example, in the hydrolysis of some phosphotriesters, it has been shown that the formation of the pentacoordinate intermediate is the rate-determining step in an aqueous solution. uky.edu

| Study | Finding |

| Triethylamine-catalyzed Pudovik reaction | The catalyst lowers the activation enthalpy by promoting proton transfer. mdpi.com |

| Hydrolysis of certain phosphotriesters | The formation of the pentacoordinate intermediate is the rate-determining step in aqueous solution. uky.edu |

Understanding Catalyst-Substrate Interactions

Computational modeling also provides insights into how catalysts interact with substrates at the molecular level. mdpi.com For example, in a study using a mixed zinc-magnesium oxide ecocatalyst for α-hydroxyphosphonate synthesis, computational chemistry helped to elucidate the role of the different metal oxides in the catalytic process. nih.gov The simulations showed the formation of a catalyst-phosphite complex which then reacts with the aldehyde. nih.gov This understanding of catalyst-substrate interactions is critical for the design of more efficient and selective catalysts.

Enzymatic Mechanisms in Biocatalytic Reduction

In addition to chemical catalysis, enzymes are increasingly being explored for the synthesis and modification of phosphonates. nih.gov Bacteria, for instance, have evolved specific enzymatic pathways to metabolize phosphonates. nih.gov These pathways involve enzymes such as phosphonatases and the C-P lyase complex, which are capable of cleaving the stable carbon-phosphorus bond. nih.gov

While the direct biocatalytic synthesis of this compound is not extensively documented, the broader field of biocatalysis offers promising avenues. For example, lipases have been shown to promiscuously catalyze the Pudovik-Abramov reaction to produce various α-hydroxyphosphonates. researchgate.net The mechanism of these enzymatic reactions often involves the activation of the substrates within the enzyme's active site, facilitating the C-P bond formation under mild conditions. researchgate.netmdpi.com The study of these enzymatic mechanisms is crucial for developing greener and more selective synthetic routes to valuable organophosphorus compounds. mdpi.com

Influence of Environmental Factors on Enzymatic Activity

Temperature:

The rate of enzyme-catalyzed reactions generally increases with temperature up to an optimal point. Beyond this optimum, the enzyme's structure begins to denature, leading to a rapid loss of activity. For lipases, which are commonly employed in the synthesis and resolution of α-hydroxyphosphonates, the optimal temperature for reactions in organic media typically falls within the range of 30°C to 60°C. cirad.fr For instance, the lipase (B570770) from Carica papaya exhibits maximum activity at 55°C in both esterification and transesterification reactions. researchgate.net While higher temperatures can increase substrate solubility and reaction rates, they can also lead to enzyme deactivation over time. researchgate.netmdpi.com The thermal stability of a lipase is a critical factor for its industrial application, with some lipases from thermophilic organisms showing stability at even higher temperatures. researchgate.net

Representative Data on the Effect of Temperature on Lipase Activity

The following table illustrates the general effect of temperature on the relative activity of a typical lipase in an organic solvent. Note that specific values can vary significantly depending on the enzyme source, substrate, and reaction medium.

| Temperature (°C) | Relative Activity (%) |

| 30 | 75 |

| 40 | 95 |

| 50 | 100 |

| 60 | 80 |

| 70 | 40 |

pH:

The pH of the reaction medium affects the ionization state of the enzyme's active site residues and the substrate, which in turn influences substrate binding and catalysis. For lipases, the optimal pH can vary widely depending on the microbial source. While many lipases exhibit optimal activity in the alkaline range (pH 8-10), others function optimally under neutral or even acidic conditions. ijrrjournal.com For example, a lipase from Aspergillus niger was found to have an optimal pH range of 3.0 to 5.6 for its activity. embrapa.br In non-aqueous media, the concept of "pH memory" is important, where the enzyme retains the ionization state of the pH of the last aqueous solution it was in contact with. This allows for the modulation of enzyme activity and selectivity in organic solvents by preparing the enzyme at a specific pH. researchgate.net

Representative Data on the Effect of pH on Lipase Activity

This table demonstrates the typical influence of pH on the relative activity of a lipase. The optimal pH can differ based on the specific enzyme and reaction conditions.

| pH | Relative Activity (%) |

| 5.0 | 60 |

| 6.0 | 85 |

| 7.0 | 100 |

| 8.0 | 90 |

| 9.0 | 70 |

Substrate Specificity and Stereoselectivity Mechanisms

Lipases are known for their ability to discriminate between different substrates (substrate specificity) and between enantiomers of a chiral substrate (stereoselectivity). These properties are crucial for the successful enzymatic kinetic resolution of racemic α-hydroxyphosphonates like this compound.

Substrate Specificity:

The substrate specificity of a lipase is determined by the size, shape, and chemical nature of its active site. Lipases can exhibit specificity towards the length of the acyl chain in their natural triglyceride substrates. This preference often translates to their performance in synthetic reactions. For instance, some lipases show higher activity towards short-chain esters, while others prefer medium or long-chain esters. jocpr.com

In the context of α-hydroxyphosphonates, the structure of both the phosphonate (B1237965) itself and the acyl donor used in transesterification reactions plays a significant role. Studies on the enzymatic acylation of various α-hydroxyphosphonates have shown that the nature of the substituent at the α-carbon and the type of ester group on the phosphonate can influence the reaction rate and conversion. rsc.org

Substrate Scope in Lipase-Catalyzed Acylation of α-Hydroxyphosphonates

The following table provides representative data on the enzymatic acylation of different α-hydroxyphosphonates, highlighting the influence of the substrate structure on the reaction outcome. The data is based on the performance of Candida antarctica lipase B (CALB). rsc.org

| α-Substituent (R) | Product | Yield (%) | Enantiomeric Excess (ee) of Product (%) |

| Phenyl | Diethyl (R)-1-acetoxy-1-phenylmethylphosphonate | 48 | >99 |

| 4-Chlorophenyl | Diethyl (R)-1-acetoxy-1-(4-chlorophenyl)methylphosphonate | 50 | >99 |

| 4-Methylphenyl | Diethyl (R)-1-acetoxy-1-(4-methylphenyl)methylphosphonate | 49 | >99 |

| Naphthyl | Diethyl (R)-1-acetoxy-1-naphthylmethylphosphonate | 47 | >99 |

Stereoselectivity:

The stereoselectivity of lipases arises from the chiral environment of their active site, which preferentially binds one enantiomer of a racemic substrate over the other. This leads to the selective transformation of one enantiomer, allowing for the separation of the two enantiomers in a process known as kinetic resolution. The enantioselectivity is often quantified by the enantiomeric ratio (E-value). An E-value greater than 100 is generally considered excellent for practical applications. researchgate.net

In the kinetic resolution of α-hydroxyphosphonates, lipases like Candida antarctica lipase B (CALB) have demonstrated high enantioselectivity, typically favoring the acylation of the (R)-enantiomer. rsc.org This allows for the production of both the (S)-α-hydroxyphosphonate and the (R)-α-acetoxyphosphonate in high enantiomeric purity. The degree of stereoselectivity can be influenced by the reaction conditions, including the solvent, acyl donor, and temperature.

Enantioselective Resolution of Representative Secondary Alcohols by Lipases

This table presents typical results for the kinetic resolution of various secondary alcohols using different lipases, illustrating the high enantioselectivity that can be achieved. While not specific to this compound, this data is representative of the potential for lipase-catalyzed resolutions. researchgate.netpolimi.it

| Substrate | Lipase | Conversion (%) | Enantiomeric Excess (ee) of Product (%) | Enantiomeric Ratio (E) |

| 1-Phenylethanol | Pseudomonas fluorescens lipase | 48 | 99.2 (R) | >200 |

| 1-(4-Chlorophenyl)ethanol | Lipase PS (Amano) | 52 | 97.7 (R) | >100 |

| 1-Cyclohexylethanol | Lipozyme TL IM | 52 | 99.5 (R) | >200 |

| 4-(m-Tolyl)butan-2-ol | Lipase PS (Amano) | 30 | 96 (S) | >100 |

Role As Intermediates and Precursors in Organic Synthesis

Diethyl 2-hydroxybutylphosphonate as a Precursor for Diverse Organophosphorus Compounds

The chemical utility of this compound is demonstrated by its role as a starting material for several classes of phosphonates. The hydroxyl group at the α-carbon is the primary site for transformations, allowing for its conversion into other functional groups. mdpi.com

Key transformations include:

Oxidation to Ketophosphonates: The secondary alcohol group in this compound can be oxidized to yield the corresponding ketone, Diethyl 2-oxobutylphosphonate. This reaction converts the hydroxyphosphonate into a ketophosphonate, another important class of organophosphorus compounds. mdpi.com

Acylation to α-Acyloxyphosphonates: Reaction with acylating agents, such as phenoxyacetyl chlorides or acetic anhydride, converts the hydroxyl group into an ester. mdpi.com This produces α-acyloxyphosphonates, a class of compounds that has been investigated for potential herbicidal activity. mdpi.com

Halogenation: The hydroxy function can be replaced by a halogen atom, such as chlorine or bromine. mdpi.com This creates α-halogenated phosphonates, which are themselves reactive intermediates for further nucleophilic substitution reactions.

Rearrangement to Phosphates: In the presence of a base, α-hydroxyphosphonates can undergo rearrangement to form phosphates, altering the core structure of the molecule. mdpi.com

These transformations highlight the role of this compound as a foundational building block for accessing a wider range of organophosphorus molecules with different functionalities and potential applications.

Synthetic Utility in Complex Molecule Construction

The reactivity of this compound makes it a useful component in the assembly of more complex molecules. Its derivatives are not merely simple variants but can serve as key intermediates in multi-step syntheses.

One area of application is in the development of bioactive molecules. For instance, α-acyloxyphosphonates derived from α-hydroxyphosphonates have been synthesized and evaluated for herbicidal properties. mdpi.com The synthesis of bisphosphonates also exemplifies the construction of more complex structures. The reaction of α-hydroxyphosphonates can sometimes lead to the formation of bisphosphonic by-products, demonstrating the ability to link multiple phosphonate (B1237965) moieties. tandfonline.com Furthermore, the conversion to other derivatives, such as α-aminophosphonates, incorporates nitrogen-containing functionalities, which are crucial in many biologically active compounds. nih.gov

Development of α-Aminophosphonates from α-Hydroxyphosphonates

A significant synthetic application of α-hydroxyphosphonates, including this compound, is their direct conversion into α-aminophosphonates. mdpi.comnih.gov These compounds are of considerable interest due to their potential biological activities. tandfonline.com The transformation is achieved through a nucleophilic substitution reaction where the hydroxyl group is replaced by an amino group derived from a primary or secondary amine. mdpi.com

This conversion can be effectively promoted using microwave (MW) irradiation, often proceeding with surprising ease even without a catalyst or solvent. mdpi.com Research has shown that reacting α-hydroxyphosphonates with primary amines (such as propylamine (B44156) or butylamine) at elevated temperatures (e.g., 100 °C) under microwave conditions leads to the formation of the corresponding α-aminophosphonates. mdpi.com This direct substitution is a valuable method for synthesizing these important derivatives. nih.govresearchgate.net The phosphoryl group (P=O) in the α-hydroxyphosphonate is believed to facilitate this substitution through a neighboring group effect. nih.govresearchgate.net

The general reaction for this conversion is outlined in the table below.

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Primary or Secondary Amine (e.g., Butylamine) | Microwave (MW) Irradiation, 100 °C | Diethyl 2-(alkylamino)butylphosphonate |

This synthetic route is a key example of the utility of α-hydroxyphosphonates as versatile intermediates in organophosphorus chemistry. mdpi.comtandfonline.com

Biological Relevance and Potential Applications in Academic Research

α-Hydroxyphosphonates as Enzyme Inhibitors

α-Hydroxyphosphonates are recognized for their potential as enzyme inhibitors. nih.govnih.govnih.gov Their structure, which mimics the transition state of substrate hydrolysis, allows them to bind to the active sites of various enzymes, thereby blocking their catalytic activity. nih.gov This inhibitory action is a cornerstone of their biological relevance. nih.gov Phosphonates, in general, are stable mimics of phosphate (B84403) esters and carboxylic acids, enabling them to act as potent inhibitors for enzymes involved in a multitude of metabolic processes. nih.gov The stability of the carbon-phosphorus (C-P) bond makes them resistant to enzymatic cleavage by phosphatases and phosphodiesterases, which would typically hydrolyze phosphate esters. nih.gov This resistance contributes to their efficacy as inhibitors.

The mechanism of inhibition often involves the phosphonate (B1237965) group acting as a transition state analog. For enzymes that catalyze phosphoryl transfer reactions, such as kinases and phosphatases, α-hydroxyphosphonates can mimic the trigonal bipyramidal geometry of the transition state. nih.gov This class of compounds has been investigated for its inhibitory effects on enzymes like rennin and farnesyl protein transferase. tandfonline.com

Exploration of Herbicidal Properties

The potential of α-hydroxyphosphonates as herbicides has been a subject of academic research. nih.govnih.govtandfonline.com Several derivatives have been synthesized and tested for their ability to control plant growth. tandfonline.com The herbicidal activity of these compounds is often attributed to their ability to interfere with essential biochemical pathways in plants. nih.gov For instance, some organophosphorus compounds are known to inhibit enzymes crucial for plant metabolism. nih.gov

Research has shown that certain α-hydroxyphosphonate derivatives containing specific chemical moieties, such as a pyrimidine (B1678525) ring, exhibit herbicidal activity. nih.gov A study involving the synthesis of ten different α-hydroxyphosphonates confirmed that these compounds displayed a degree of herbicidal activity in preliminary bioassays. tandfonline.com While broad-spectrum activity has been noted, the efficacy can vary significantly depending on the specific chemical structure of the compound. nih.govnih.gov

Antioxidant Activity Studies

The antioxidant properties of α-hydroxyphosphonates and related organophosphorus compounds have been investigated in several studies. nih.govnih.govnih.govnih.gov Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in various forms of cellular damage. nih.govsrce.hrresearchgate.net Some organophosphorus compounds have been shown to possess the ability to counteract this process. nih.gov

One study demonstrated that certain herbicidal organophosphorus compounds could protect erythrocyte membranes from peroxidation induced by UV radiation. nih.gov The protective effect was linked to the compounds' ability to incorporate into the lipid phase of the membrane, thereby altering its fluidity and providing protection. nih.gov The antioxidant potential of newly synthesized α-hydroxyphosphonates is often evaluated using standard assays like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging method. researchgate.net While some studies suggest a potential role for antioxidants as adjuncts in organophosphorus compound poisoning, the evidence for a direct, positive effect in cases of acute, high-level toxicity is not substantial, indicating a need for more research. nih.govsrce.hrresearchgate.netimi.hr

Table 1: Antioxidant Activity of Selected α-Hydroxyphosphonate Derivatives

| Compound Derivative | Antioxidant Assay Method | Observed Activity | Reference |

| Febuxostat-derived α-hydroxyphosphonates | DPPH, ABTS, FRAP | Promising | tandfonline.com |

| Benzothiophene-based α-hydroxyphosphonates | Not Specified | Described | nih.gov |

| Phenyl-substituted α-hydroxyphosphonates | DPPH Scavenging | Moderate to Good | koreascience.kr |

| Phosphorus-containing 2,6-di-tert-butylphenols | PASS online prediction, in vitro | High Probability | researchgate.net |

This table is for illustrative purposes and summarizes findings from various studies on different α-hydroxyphosphonate derivatives, not specifically Diethyl 2-hydroxybutylphosphonate.

Antibacterial and Antifungal Activity Research

A significant body of research has been dedicated to the antibacterial and antifungal properties of α-hydroxyphosphonates. nih.govnih.govresearchgate.net Numerous derivatives have been synthesized and screened for their efficacy against various pathogenic microbes. researchgate.net For example, α-hydroxyphosphonates derived from 2-chloroquinoline-3-carbaldehyde (B1585622) have shown activity comparable to the standard antibiotic Streptomycin in some cases. researchgate.net Similarly, derivatives of tetrazolo[1,5-a]quinolone have demonstrated in vitro antibacterial and antifungal effects. nih.gov

The mechanism of action is thought to involve the inhibition of essential microbial enzymes. nih.gov The broad spectrum of biological properties makes these compounds a subject of interest in the search for new antimicrobial agents. researchgate.net Studies have evaluated these compounds against a range of bacteria, including Escherichia coli and Pseudomonas species, and various fungal strains. researchgate.net

Table 2: Antimicrobial Screening of Representative α-Hydroxyphosphonates

| Compound Type | Target Organism | Result | Reference |

| α-Hydroxyphosphonates from 2-chloroquinoline-3-carbaldehyde | Bacteria | Activity comparable to Streptomycin | researchgate.net |

| α-Hydroxyphosphonates from febuxostat (B1672324) aldehyde | Bacteria & Fungi | Promising antimicrobial activity | tandfonline.com |

| 2-acyl-1,4-benzohydroquinones | Candida & filamentous fungi | MIC values of 2-16 μg/mL for the most active compound | mdpi.com |

| Benzothiophene-based α-hydroxyphosphonates | Bacteria & Fungi | Described as having antibacterial and antifungal activity | nih.gov |

This table presents a summary of findings on the antimicrobial potential of various α-hydroxyphosphonate structures.

Investigation of Anti-Algal Potential (Specific to Diethyl 2-oxobutylphosphonate and related structures)

While research specifically on the anti-algal potential of this compound is limited, studies on related keto-phosphonates, such as diethyl 2-oxobutylphosphonate, provide insight into the potential activity of this chemical class. The structural similarity suggests that findings for one may inform the potential applications of the other. The investigation into the biological activities of phosphonates is broad, and their impact on various organisms, including algae, is an area of ongoing research.

Interaction with Cellular Enzymatic Systems in Biocatalysis

The interaction of phosphonates with enzymatic systems is a key area of biocatalysis research. nih.govresearchgate.netresearchgate.net Biocatalysis utilizes enzymes to perform chemical transformations, and understanding how compounds like this compound interact with these enzymes is crucial. researchgate.net Bacteria have evolved specific enzymatic pathways to metabolize stable phosphonate compounds and utilize them as a phosphorus source. nih.gov These pathways involve enzymes such as phosphonatases and the C-P lyase complex, which are capable of cleaving the inert carbon-phosphorus bond. nih.gov

The enzymatic reduction of 2-oxoalkanephosphonates to chiral 2-hydroxyalkanephosphonates is a well-documented example of biocatalysis. researchgate.net For instance, the asymmetric reduction of diethyl 2-oxopropanephosphonate using Geotrichum candidum yields (+)-(R)-diethyl 2-hydroxypropanephosphonate with high enantiomeric excess. researchgate.net Furthermore, lipases are used in the kinetic resolution of racemic 2-hydroxyalkanephosphonates, demonstrating the utility of enzymes in producing enantiomerically pure phosphonates. researchgate.net These selective enzymatic reactions are advantageous over traditional chemical methods and are essential for producing specific, biologically active stereoisomers. researchgate.net

Analytical Methodologies for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy in Characterization (e.g., ³¹P NMR, ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of diethyl 2-hydroxybutylphosphonate. Both phosphorus-31 (³¹P) and proton (¹H) NMR provide critical information about the molecular framework, confirming the presence of key functional groups and their connectivity.

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for analyzing organophosphorus compounds. Since the phosphorus atom is central to the phosphonate (B1237965) group, its chemical environment gives a distinct signal. For α-hydroxyphosphonates like this compound, the ³¹P nucleus typically resonates in a characteristic chemical shift range. This technique is highly sensitive to the electronic environment of the phosphorus atom, making it an excellent method for confirming the formation of the C-P bond during the Pudovik reaction, the common synthetic route to this compound. The reactant, diethyl phosphite (B83602), shows a ³¹P NMR signal at approximately 7.80 ppm, which shifts upon successful reaction to the chemical shift characteristic of the α-hydroxyphosphonate product.

¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information on the number and types of hydrogen atoms in the molecule. The spectrum of this compound would display characteristic signals for the protons of the two ethyl groups, the butyl chain, and the hydroxyl group. The ethoxy groups (-OCH₂CH₃) show a quartet for the methylene (B1212753) (CH₂) protons coupled to the methyl (CH₃) protons, which appear as a triplet. The butyl chain protons would have distinct chemical shifts and coupling patterns, and the proton on the carbon bearing both the hydroxyl and phosphonate groups (the α-carbon) would appear as a characteristic multiplet due to coupling with the phosphorus nucleus and adjacent protons. The presence and integration of these signals confirm the complete structure of the molecule.

| Nucleus | Technique | Purpose | Typical Observations |

| ³¹P | ³¹P NMR | Confirms formation of phosphonate group | A single peak in the characteristic chemical shift range for α-hydroxyphosphonates. |

| ¹H | ¹H NMR | Elucidates the carbon-hydrogen framework | Signals corresponding to ethyl, butyl, and hydroxyl protons with specific chemical shifts and coupling constants. |

Mass Spectrometry (MS) for Product and By-product Identification

Mass Spectrometry (MS) is a vital technique used to confirm the molecular weight of this compound and to identify any by-products formed during its synthesis. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting fragments, MS provides a molecular fingerprint.

For this compound (C₈H₁₉O₄P), the expected molecular weight is approximately 210.21 g/mol . In an MS experiment, a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ would be observed around this m/z value, confirming the successful synthesis of the target compound.

Furthermore, MS is crucial for identifying by-products. The synthesis, often a Pudovik reaction between butyraldehyde (B50154) and diethyl phosphite, may not proceed to completion or may yield side products. Common by-products could include:

Unreacted Starting Materials: Residual butyraldehyde and diethyl phosphite.

Rearrangement Products: In some cases, α-hydroxyphosphonates can undergo rearrangement to form phosphate (B84403) esters, which would have the same molecular weight but a different structure, distinguishable by its fragmentation pattern.

The fragmentation pattern of this compound is predictable based on its structure. Key fragmentation pathways would likely involve:

Alpha-cleavage: Breakage of the C-C bond adjacent to the hydroxyl group.

Loss of the Butyl Chain: Cleavage of the bond between the α-carbon and the butyl group.

Loss of Ethoxy Groups: Sequential loss of the -OCH₂CH₃ groups from the phosphonate moiety.

Analyzing these fragment ions allows for unambiguous confirmation of the product's identity and the detection of impurities.

Spectroscopic and Microscopic Techniques for Catalyst Characterization (e.g., MP-AES, XRPD, HRTEM, STEM-EDX)

The efficiency of this compound synthesis often depends on the catalyst employed. Characterizing these catalysts is essential for understanding their activity, stability, and selectivity. A variety of advanced techniques are used to probe the catalyst's physical and chemical properties.

Microwave Plasma-Atomic Emission Spectrometry (MP-AES) is used to determine the elemental composition of the catalyst. For instance, if a supported metal catalyst is used, MP-AES can accurately quantify the loading of the active metal on the support material. This is critical for ensuring batch-to-batch reproducibility and for correlating catalytic activity with the amount of active species.

X-Ray Powder Diffraction (XRPD) provides information about the crystalline structure of the catalyst. By analyzing the diffraction pattern, one can identify the crystalline phases present, determine the average crystallite size, and assess the catalyst's phase purity. For supported catalysts, XRPD can confirm the structure of both the support and the dispersed catalytic particles.

High-Resolution Transmission Electron Microscopy (HRTEM) offers direct visualization of the catalyst's morphology at the nanoscale. This technique can reveal the size, shape, and distribution of catalyst nanoparticles on a support. At very high magnifications, HRTEM can even resolve the lattice fringes of individual crystallites, providing insights into their atomic structure and crystallinity.

Scanning Transmission Electron Microscopy-Energy Dispersive X-ray Spectroscopy (STEM-EDX) combines imaging with elemental analysis. STEM is used to create a high-resolution map of the catalyst's structure, while EDX analyzes the X-rays emitted from the sample when bombarded by the electron beam. This allows for the creation of elemental maps, showing the spatial distribution of different elements within the catalyst. For a bimetallic or supported catalyst, STEM-EDX can confirm that the active metals are located on the support and determine their dispersion, which is often key to catalytic performance.

| Technique | Information Obtained | Relevance to Catalysis |

| MP-AES | Elemental composition and metal loading | Quantifies the amount of active catalytic species. |

| XRPD | Crystalline phase, crystallite size, phase purity | Identifies the structural nature of the catalyst and support. |

| HRTEM | Particle size, shape, morphology, lattice structure | Visualizes the catalyst nanoparticles and their dispersion. |

| STEM-EDX | Elemental mapping and distribution | Confirms the location and co-location of catalytic elements. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Diethyl 2-hydroxybutylphosphonate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : A widely used approach involves nucleophilic substitution between triethylphosphite and halogenated precursors (e.g., brominated hydroxybutyl derivatives). For example, heating 2-bromo-1-(hydroxybutyl)ethanone with triethylphosphite in acetonitrile at 80°C for 2 hours, followed by extraction with dichloromethane and column chromatography, can yield the target compound . Critical parameters include solvent choice (polar aprotic solvents enhance reactivity), stoichiometric excess of triethylphosphite (8:1 molar ratio to precursor), and controlled heating to avoid side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can researchers interpret key spectral data?

- Methodological Answer :

- <sup>31</sup>P NMR : A singlet near δ 20–25 ppm confirms the phosphonate group. Splitting patterns may indicate neighboring substituents (e.g., hydroxybutyl chain proximity) .

- IR Spectroscopy : Peaks at 1250–1150 cm<sup>−1</sup> (P=O stretching) and 1050–950 cm<sup>−1</sup> (P-O-C vibrations) are diagnostic. Hydroxybutyl groups show O-H stretches at 3200–3600 cm<sup>−1</sup> (broad) .

- <sup>1</sup>H/<sup>13</sup>C NMR : Hydroxybutyl protons appear as multiplet signals between δ 1.2–4.0 ppm, with hydroxyl protons typically downfield-shifted (δ 4.5–5.5 ppm) .

Q. What safety precautions should be taken when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite), then neutralize with sodium bicarbonate. Avoid water jets to prevent aerosolization .

- Storage : Keep in airtight containers away from oxidizers and heat sources (flash point >150°C) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when characterizing this compound derivatives?

- Methodological Answer : Cross-validate using complementary techniques. For example:

- If <sup>31</sup>P NMR signals split unexpectedly, perform 2D NMR (e.g., HSQC) to identify coupling with adjacent protons .

- Compare experimental IR spectra with computational simulations (DFT-based vibrational frequency calculations) to confirm assignments .

- Rule out impurities by TLC or HPLC analysis before spectral interpretation .

Q. What strategies are effective in minimizing side reactions during the synthesis of this compound, particularly at the hydroxybutyl moiety?

- Methodological Answer :

- Protecting Groups : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) ethers during phosphorylation to prevent undesired esterification .

- Solvent Optimization : Use anhydrous solvents (e.g., dried acetonitrile) to avoid hydrolysis of intermediates .

- Purification : Employ gradient column chromatography (hexane:ethyl acetate) to separate unreacted starting materials and phosphorylated byproducts .

Q. In mechanistic studies of phosphonate reactivity, how can isotopic labeling or kinetic studies be applied to this compound?

- Methodological Answer :

- Isotopic Labeling : Introduce <sup>18</sup>O at the hydroxybutyl group to track nucleophilic substitution pathways via mass spectrometry .

- Kinetic Analysis : Monitor reaction progress using <sup>31</sup>P NMR at timed intervals to determine rate constants. For example, measure the disappearance of triethylphosphite (δ 130–140 ppm) and the appearance of the product (δ 20–25 ppm) .

- Computational Modeling : Use DFT calculations to map transition states and identify steric/electronic effects of the hydroxybutyl chain on reactivity .

Q. How can systematic review methodologies be adapted to assess the biological or environmental impacts of this compound?

- Methodological Answer :

- Literature Screening : Follow PRISMA guidelines to identify in vitro/in vivo studies, excluding those with mixed chemical exposures or non-standard endpoints (e.g., industrial toxicity studies) .

- Data Extraction : Tabulate parameters such as exposure duration, dose-response relationships, and metabolic pathways. Use meta-analysis tools (e.g., RevMan) to quantify effect sizes for hydroxylation or biodegradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.